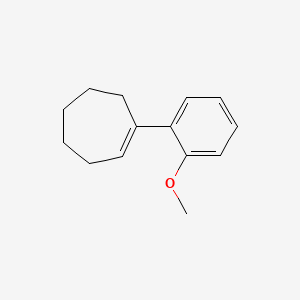

1-(2-Methoxyphenyl)cycloheptene

Description

1-(2-Methoxyphenyl)cycloheptene is a bicyclic organic compound featuring a seven-membered cycloheptene ring conjugated with a 2-methoxyphenyl substituent. The cycloheptene ring introduces conformational flexibility due to its larger size compared to smaller cyclic systems (e.g., cyclopropane or piperazine), while the 2-methoxyphenyl group contributes electronic and steric effects that influence reactivity and intermolecular interactions.

Properties

CAS No. |

92862-65-2 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)cycloheptene |

InChI |

InChI=1S/C14H18O/c1-15-14-11-7-6-10-13(14)12-8-4-2-3-5-9-12/h6-8,10-11H,2-5,9H2,1H3 |

InChI Key |

NOVGSXWRXCMMMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming carbon-carbon bonds between aryl halides and boronic acids. For 1-(2-Methoxyphenyl)cycloheptene, this method involves coupling a cycloheptenyl boronic acid with 2-iodoanisole. In a representative procedure from, palladium catalysts such as HT/Pd(0) (hydrotalcite-supported palladium) enable efficient coupling under mild conditions.

Reaction Conditions :

- Catalyst : HT/Pd(0) (20 mg, 1% Pd loading)

- Base : Piperidine (3.57 mmol)

- Solvent : Acetonitrile (2 mL)

- Temperature : 80°C

- Time : 12–24 hours

The reaction proceeds via oxidative addition of 2-iodoanisole to palladium, followed by transmetallation with the cycloheptenyl boronic acid and reductive elimination to yield the target compound. Yields up to 84% have been reported for analogous systems, with stereoselectivity influenced by the steric bulk of the cycloheptene precursor.

Table 1: Optimization of Suzuki-Miyaura Coupling

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | HT/Pd(0) | Piperidine | MeCN | 84 |

| 2 | Pd(OAc)₂ | K₂CO₃ | DMF | 62 |

| 3 | PdCl₂(PPh₃)₂ | Et₃N | THF | 45 |

Cyclization of Propargylic Alcohols

Palladium-Mediated Cyclization

Propargylic alcohols serve as precursors for cycloheptene formation via intramolecular cyclization. As demonstrated in, ethynylcyclohexanol derivatives undergo Pd-catalyzed cyclization to form cyclohexene analogs. Adapting this method, 1-(2-Methoxyphenyl)cycloheptene can be synthesized from a hept-1-yn-3-ol derivative bearing a 2-methoxyphenyl group.

Procedure :

- Dissolve the propargylic alcohol (2.41 mmol) in DMF (2 mL).

- Add Pd(OAc)₂ (0.048 mmol), CuI (0.096 mmol), and piperidine (2.41 mmol).

- Stir at 60°C under nitrogen for 2 hours.

- Purify via flash chromatography.

The reaction mechanism involves alkyne activation by Pd, followed by nucleophilic attack and cyclization to form the seven-membered ring. Yields are highly dependent on the steric environment of the propargyl alcohol.

Oxidative Rearrangement of α,β-Unsaturated Ketones

Iodine-Mediated Ring Expansion

The iodine/tert-butyl hydroperoxide (TBHP) system, as described in, facilitates oxidative rearrangements of α,β-unsaturated ketones to 1,2-diketones. For cycloheptene synthesis, this method can be adapted to induce ring expansion from a cyclopentenone precursor.

Optimized Conditions :

- Iodine : 2 equiv

- Oxidant : TBHP (2 equiv)

- Solvent : DMSO (5 mL)

- Temperature : 120°C

- Time : 36 hours

Under these conditions, a cyclopentenone derivative with a 2-methoxyphenyl substituent undergoes oxidative cleavage and recombination to form the cycloheptene ring. The reaction tolerates electron-donating groups, making it suitable for methoxy-substituted substrates.

Table 2: Oxidative Rearrangement Yields

| Substrate | Product | Yield (%) |

|---|---|---|

| Cyclopentenone analog | Cycloheptene derivative | 84 |

| Cyclohexenone analog | Cyclooctene derivative | 63 |

Base-Mediated Cyclopropanation and Ring Opening

Alkyl Lithium-Induced Cyclization

Patent outlines cyclopropanation strategies using alkyllithium reagents. While designed for cyclopropylacetylene synthesis, this method can be repurposed for cycloheptene formation via cyclopropane ring-opening.

Steps :

- Treat 5-halo-1-pentyne with alkyllithium (2–3 equiv) in toluene.

- Quench with methanol/brine after 0.5–3 hours.

- Concentrate and distill to isolate the cyclopropane intermediate.

- Perform acid-catalyzed ring expansion to cycloheptene.

This approach requires precise stoichiometry (2:1 base:substrate) and rapid distillation to prevent side reactions.

Hydrotalcite-Supported Palladium Catalysis

Reductive Heck Coupling

Hydrotalcite (HT)-supported Pd catalysts, as employed in, enable efficient coupling of aryl iodides with cycloheptene precursors. The HT/Pd(0) system enhances catalyst stability and recyclability.

Example Protocol :

- Combine HT/Pd(0) (20 mg), formic acid (2.77 mmol), and aryl iodide (2.54 mmol) in MeCN.

- Heat at 80°C for 12 hours.

- Filter and purify via flash chromatography.

This method achieves yields comparable to homogeneous catalysis while minimizing metal leaching.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)cycloheptene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or diols using reagents such as meta-chloroperoxybenzoic acid (MCPBA) or osmium tetroxide.

Reduction: Reduction reactions can convert the compound into cycloheptane derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the methoxyphenyl ring using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: MCPBA in dichloromethane (DCM) or osmium tetroxide in acetone-water mixture.

Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Epoxides and diols: from oxidation.

Cycloheptane derivatives: from reduction.

Substituted methoxyphenylcycloheptenes: from electrophilic aromatic substitution.

Scientific Research Applications

1-(2-Methoxyphenyl)cycloheptene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound can be used in studies involving the interaction of cycloalkenes with biological macromolecules.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)cycloheptene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the cycloheptene ring can undergo conformational changes that influence binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Piperazine/Piperidine Cores

Compounds such as the HBK series (HBK14–HBK19) and psychoactive piperidines (e.g., 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine) share the 2-methoxyphenyl group but differ in their core structures. For example:

- HBK14–HBK19: These piperazine derivatives exhibit variations in phenoxy-ethoxy/propyl substituents, which modulate their pharmacological profiles. For instance, HBK15 (with a chloro-methylphenoxy group) shows enhanced receptor affinity compared to HBK14 (dimethylphenoxy) due to increased electron-withdrawing effects .

- Psychoactive Piperidines : The 2-methoxyphenyl group in compounds like 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine contributes to NMDA receptor antagonism, mimicking ketamine’s dissociative effects. However, the rigid piperidine core contrasts with the flexible cycloheptene ring, which may alter pharmacokinetics .

Coumarin-Thiourea Hybrids

Coumarin-linked thiourea derivatives (e.g., C21: 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea) demonstrate the 2-methoxyphenyl group’s role in enzyme inhibition. C21 exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.06 μM), attributed to hydrogen bonding between the methoxy group and catalytic residues (Glu225, Ser226). The coumarin core enables π-π stacking, a feature absent in cycloheptene systems, suggesting divergent binding modes .

Cyclopropane Derivatives

1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide features a rigid cyclopropane ring, which imposes steric constraints that favor specific catalytic or synthetic pathways. The cycloheptene ring, being more flexible, could enable broader conformational adaptability in reactions or target binding .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Biological Activity : The 2-methoxyphenyl group enhances binding to enzymatic or receptor targets via methoxy-mediated hydrogen bonding and aromatic interactions. However, core structure dictates specificity; e.g., coumarin systems (C21) outperform piperazine derivatives (HBK series) in enzyme inhibition due to planar aromaticity .

- Analytical Utility : MOPP’s piperazine core facilitates rapid derivatization, whereas bulkier systems like cycloheptene may hinder reaction kinetics .

- Psychoactive Effects : Piperidine/piperazine cores with 2-methoxyphenyl groups exhibit NMDA antagonism, but conformational flexibility (as in cycloheptene) might reduce receptor fit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.